2-Bromo-1-phenyl-pentan-1-one

Vue d'ensemble

Description

2-Bromo-1-phenyl-pentan-1-one, also known as α-Bromovalerophenone, is a white crystalline powder . It is an organic intermediate that can be used to prepare substituted imidazole derivatives . It is also used in a variety of scientific research applications, as a reagent in organic synthesis, as a starting material in the synthesis of pharmaceuticals, and as a building block for the production of various compounds .

Synthesis Analysis

The synthesis of 2-Bromo-1-phenyl-pentan-1-one can be achieved by adding 16.2g (0.1mol) of phenylpentanone and 30.9g (0.3mol) of sodium bromide to a reaction flask at room temperature and stirring evenly. Then, 24g (0.2mol) of 30% hydrochloric acid is added, followed by slow dropwise addition of 19g (0.15mol) hydrogen peroxide .

Molecular Structure Analysis

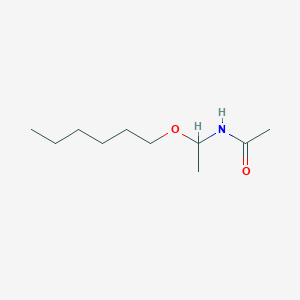

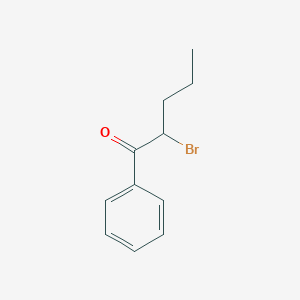

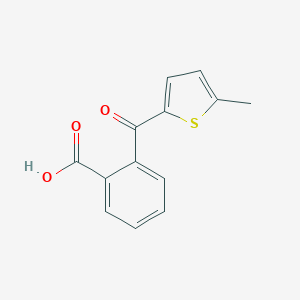

The molecular formula of 2-Bromo-1-phenyl-pentan-1-one is C11H13BrO . The molecular weight is 241.124 g/mol . The InChI is 1S/C11H13BrO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 . The Canonical SMILES is CCCC(C(=O)C1=CC=CC=C1)Br .

Physical And Chemical Properties Analysis

2-Bromo-1-phenyl-pentan-1-one is a yellow to brown liquid . It has a molecular weight of 241.124 g/mol . The density is 1.31g/cm3 . The boiling point is 282.267ºC at 760 mmHg . The flash point is 42.513ºC .

Applications De Recherche Scientifique

Organic Synthesis Reagent

“2-Bromo-1-phenyl-pentan-1-one” is used as a reagent in organic synthesis . It’s a unique chemical compound possessing both an aromatic hydrocarbon group, bromine atom, and a carbonyl group, rendering it highly reactive .

Precursor in Drug Synthesis

This compound plays a crucial role as a precursor in the synthesis of α-PVP, a potent stimulant drug .

Antimicrobial Applications

Research has revealed that “2-Bromo-1-phenyl-pentan-1-one” exhibits notable antimicrobial activity against a wide range of bacteria and fungi . Its ability to combat these microorganisms makes it a promising candidate for pharmaceutical and antimicrobial applications .

Synthesis of Pharmaceuticals

It is used as a starting material in the synthesis of pharmaceuticals . The compound’s reactivity and structural features make it a valuable building block in the creation of various pharmaceutical compounds .

Production of Various Compounds

“2-Bromo-1-phenyl-pentan-1-one” is used as a building block for the production of various compounds . Its unique structure and reactivity make it a versatile component in the synthesis of a wide range of chemical compounds .

Synthesis of Heterocyclic Compounds

It has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes . These heterocyclic compounds have a wide range of applications in the field of medicinal chemistry .

Synthesis of Polymers

Additionally, “2-bromo-1-phenyl-pentan-1-one” is used in the synthesis of polymers, such as polyacrylonitrile, polyvinyl chloride, and polyethylene . These polymers have a wide range of industrial applications, including textiles, packaging, and construction .

Grignard Reaction

The Grignard reaction is a pivotal organic chemical process that involves the interaction between a Grignard reagent and a ketone compound . “2-Bromo-1-phenyl-pentan-1-one”, being a ketone, can be used in this reaction .

Mécanisme D'action

Target of Action

2-Bromo-1-phenyl-pentan-1-one, also known as bromovalerophenone, is an aromatic haloketone . It plays a crucial role as a precursor in the synthesis of α-PVP, a potent stimulant drug . Therefore, its primary targets would be the same as those of α-PVP.

Biochemical Pathways

The compound is involved in the synthesis of various compounds with diverse applications . It is synthesized through a reaction involving phenylpentanone and sodium bromide, followed by the addition of hydrochloric acid and hydrogen peroxide . The Grignard reaction, a pivotal organic chemical process, involves the interaction between a Grignard reagent and a ketone compound .

Pharmacokinetics

Its physico-chemical properties, such as solubility and density, can impact its bioavailability . It has a density of 1.3 g/mL and is slightly soluble in chloroform and methanol . Its solubility in water is 31.97 mg/L at 25 °C .

Result of Action

Research has revealed that 2-bromo-1-phenyl-1-pentanone exhibits notable antimicrobial activity against a wide range of bacteria and fungi .

Action Environment

The action, efficacy, and stability of 2-Bromo-1-phenyl-pentan-1-one can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemical substances in its environment . Additionally, its storage conditions can impact its stability . It should be stored in a dry, cool place, away from fire sources and oxidizing agents .

Propriétés

IUPAC Name |

2-bromo-1-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQFMNXQYSTQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443789 | |

| Record name | 2-bromo-1-phenyl-pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49851-31-2 | |

| Record name | 2-bromo-1-phenyl-pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)